lonchophylloid A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

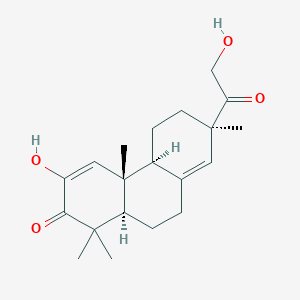

C20H28O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(4aR,4bS,7R,10aR)-3-hydroxy-7-(2-hydroxyacetyl)-1,1,4a,7-tetramethyl-4b,5,6,9,10,10a-hexahydrophenanthren-2-one |

InChI |

InChI=1S/C20H28O4/c1-18(2)15-6-5-12-9-19(3,16(23)11-21)8-7-13(12)20(15,4)10-14(22)17(18)24/h9-10,13,15,21-22H,5-8,11H2,1-4H3/t13-,15-,19+,20+/m0/s1 |

InChI Key |

JLXLDXALELIBKS-DZXDFRQDSA-N |

Isomeric SMILES |

C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(C=C(C(=O)C3(C)C)O)C)C(=O)CO |

Canonical SMILES |

CC1(C2CCC3=CC(CCC3C2(C=C(C1=O)O)C)(C)C(=O)CO)C |

Synonyms |

lonchophylloid A |

Origin of Product |

United States |

Q & A

Q. What are the primary methodologies for isolating lonchophylloid A from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol, methanol) followed by chromatographic techniques like column chromatography or HPLC. Key steps include optimizing solvent polarity for solubility and using TLC to monitor fractions. Ensure reproducibility by documenting parameters such as flow rate, column packing material, and temperature . For complex matrices, consider combining spectroscopic profiling (e.g., UV-Vis) with bioactivity-guided fractionation to prioritize fractions containing this compound .

Q. How is the structural elucidation of this compound validated in new studies?

Structural confirmation requires a combination of NMR (¹H, ¹³C, 2D-COSY), mass spectrometry (HRMS), and X-ray crystallography. Cross-validate spectral data with existing literature to identify discrepancies caused by stereochemical variations or impurities. For novel derivatives, computational methods like DFT (density functional theory) can predict NMR shifts and compare them with experimental results .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s bioactivity in heterogeneous cell models?

Use factorial design to test variables such as concentration gradients, exposure time, and combination therapies (e.g., with standard chemotherapeutic agents). Include controls for solvent effects and cytotoxicity. For in vitro studies, employ high-content screening (HCS) to quantify multiple endpoints (apoptosis, ROS production) and address variability through triplicate biological replicates .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

Discrepancies may arise from differences in assay sensitivity (e.g., LC-MS vs. ELISA) or metabolic stability in model systems. Conduct comparative studies using standardized protocols, such as the FDA’s Bioanalytical Method Validation guidelines. Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism .

Q. What strategies mitigate interference from co-occurring metabolites during this compound quantification?

Develop a tandem mass spectrometry (MS/MS) method with selective reaction monitoring (SRM) to enhance specificity. Validate the method using spike-and-recovery experiments in complex biological matrices (e.g., plasma, tissue homogenates). For plant extracts, employ molecularly imprinted polymers (MIPs) to selectively enrich this compound prior to analysis .

Q. How should researchers design studies to investigate this compound’s synergistic effects with other bioactive compounds?

Use Chou-Talalay’s combination index (CI) method to quantify synergism/antagonism. Test fixed-ratio combinations in dose-response matrices and analyze interactions via CompuSyn software. Validate findings in vivo using xenograft models with dual-treatment arms and pharmacokinetic compatibility checks .

Methodological and Ethical Considerations

Q. What ethical frameworks apply to in vivo toxicity studies of this compound?

Follow ARRIVE 2.0 guidelines for preclinical studies, including humane endpoints, randomization, and blinding. Obtain approval from institutional animal care committees (IACUC) and justify sample sizes using power analysis. For acute toxicity, employ OECD Test Guideline 423, and document adverse events in compliance with GLP standards .

Q. How can theoretical frameworks enhance mechanistic studies of this compound?

Link hypotheses to established pathways (e.g., NF-κB inhibition or oxidative stress modulation) using pathway enrichment analysis of transcriptomic data. For novel mechanisms, apply systems biology tools like STRINGdb to predict protein interaction networks and validate targets via CRISPR/Cas9 knockout models .

Q. What validation criteria are critical for analytical methods quantifying this compound in environmental samples?

Adhere to ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 5%), and LOD/LOQ determination. Include matrix-matched calibration curves to correct for ion suppression in LC-MS. Publish raw data and validation parameters in supplemental materials to ensure reproducibility .

Q. How should researchers address contradictory findings in this compound’s bioactivity across studies?

Perform meta-analyses using PRISMA guidelines to assess bias, heterogeneity, and publication trends. Reanalyze raw datasets (if available) to identify methodological confounders (e.g., cell line drift, endotoxin contamination). Propose harmonized protocols in collaborative consortia to standardize future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.